7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a phenylpiperazine moiety adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with the preparation of 7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one, which is then reacted with 3-chloropropylamine to introduce the propyl group. The resulting intermediate is further reacted with 4-phenylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy groups and the phenylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest that it may interact with enzymes, receptors, or other proteins, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the benzazepine core may interact with other protein targets, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-5-yl 6-deoxy-α-L-mannopyranoside
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside
- 3-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid
Uniqueness
What sets 7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one apart from similar compounds is its unique combination of a benzazepine core with a phenylpiperazine moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-16-19-8-10-27(25(30)18-20(19)17-23(22)32-2)11-9-24(29)28-14-12-26(13-15-28)21-6-4-3-5-7-21/h3-8,10,16-17H,9,11-15,18H2,1-2H3 |
InChI Key |
IHSZILOBMDLZOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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